2-Azido-4-methoxy-1-nitrobenzene
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Overview
Description
2-Azido-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C7H6N4O3 It is a derivative of benzene, featuring azido, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-methoxy-1-nitrobenzene typically involves multiple steps. One common method includes:
Methoxylation: The substitution of a hydrogen atom with a methoxy group.
These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to meet the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-methoxy-1-nitrobenzene can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition: The azido group can undergo 1,3-dipolar cycloaddition to form triazoles.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium azide in the presence of a suitable solvent.
Cycloaddition: Copper(I) catalysts are often used in 1,3-dipolar cycloaddition reactions.
Major Products
Reduction: 2-Amino-4-methoxy-1-nitrobenzene.
Substitution: Various substituted benzene derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-Azido-4-methoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Azido-4-methoxy-1-nitrobenzene involves its functional groups:
Azido Group: Participates in cycloaddition reactions, forming stable triazole rings.
Methoxy Group: Influences the electron density of the benzene ring, affecting reactivity.
Nitro Group: Acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-4-methoxy-1-iodobenzene
- 2-Azido-4-methoxy-1-chlorobenzene
- 2-Azido-4-methoxy-1-bromobenzene
Uniqueness
The presence of both azido and nitro groups allows for diverse chemical transformations and the formation of complex molecules .
Properties
IUPAC Name |
2-azido-4-methoxy-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-14-5-2-3-7(11(12)13)6(4-5)9-10-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRRUXBCWBBRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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